molecular formula C14H26N2O3 B1457024 Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1179338-65-8

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No. B1457024
M. Wt: 270.37 g/mol
InChI Key: PXVZQSGLRNWKHO-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It has a molecular weight of 270.37 . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is an oil at room temperature . It has a molecular weight of 270.37 . The compound is typically stored at 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate is a compound of interest in synthetic organic chemistry, mainly for its utility in the synthesis of spirocyclic compounds and as an intermediate for further chemical transformations. The chemical structure of this compound allows for interesting reactions due to the presence of the spirocyclic ring system, which is a feature shared with many biologically active molecules.

One method for synthesizing 2,2-dialkyl-3-oxa-7,11-diazaspiro[5.6]dodecanes was developed using 4-bromo-4-formyltetrahydropyrans, highlighting the versatility of similar structures in chemical synthesis (Kuroyan, Sarkisyan, & Vartanyan, 1983). This process includes alkylation at the nitrogen atom and reduction of alkoxycarbonyl groups in the side chain, demonstrating the compound's potential for derivatization and use in complex organic synthesis.

Moreover, the compound has been utilized in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing efficient and scalable synthetic routes for bifunctional spirocyclic compounds. These compounds are valuable for selective derivatization, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Potential in Drug Discovery and Chemical Biology

Spirocyclic compounds, such as tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate and its derivatives, are of interest in drug discovery and chemical biology due to their complex structure, which can mimic biologically active natural products. The unique three-dimensional shape of spirocyclic compounds can interact with biological targets in distinctive ways, potentially leading to novel therapeutics.

The synthesis and molecular structure analysis of similar spirocyclic compounds reveal their potential for creating constrained peptide mimetics and other bioactive molecules. For instance, spirolactams have been synthesized as conformationally restricted pseudopeptides, serving as surrogates for dipeptide units in peptide synthesis. This approach allows for the creation of gamma-turn/distorted type II beta-turn mimetics, which are valuable in the development of peptide-based drugs (Fernandez et al., 2002).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin and eye irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and following proper procedures in case of ingestion or contact with skin .

properties

IUPAC Name

tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-5-14(6-10-16)4-7-15-8-11-18-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVZQSGLRNWKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNCCO2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165793
Record name 1,1-Dimethylethyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

CAS RN

1179338-65-8
Record name 1,1-Dimethylethyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179338-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane-methyl sulfide complex (2M in THF, 2.88 mL) was added to a solution of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate (example 89, step d) (0.41 g) in dry THF (40 mL) and the reaction mixture then heated at 70° C. for 30 minutes under nitrogen. The mixture was cooled to room temperature and quenched with methanol. The solvents were removed under reduced pressure and the residue dissolved in methanol (100 mL). N1,N2-dimethylethane-1,2-diamine (1.0 g) was added and the mixture heated at reflux under nitrogen for 16 h. Further N1,N2-dimethylethane-1,2-diamine (1.0 g) was added and refluxing continued for 16 h. The solvents were evaporated under reduced pressure and the residue azeotroped with toluene. The crude product was purified by flash silica chromatography using 6% methanol in dichloromethane with 1% triethylamine as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 0.176 g.
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
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Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 6
Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

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